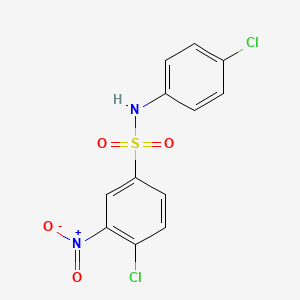

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide

Description

Propriétés

IUPAC Name |

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRJAJZQRIVRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Procedure

The sulfonyl chloride (1.0 molar equivalent) is combined with 4-chloroaniline (1.0 molar equivalent) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The mixture is refluxed at 80–100°C for 15–30 minutes to facilitate the reaction. Post-reaction, the mixture is cooled and quenched in ice-cold water, precipitating the crude product. Purification involves washing with dilute hydrochloric acid to remove unreacted aniline and recrystallization from ethanol to yield pure sulfonamide.

Key Considerations

- By-product Formation : Excess sulfonyl chloride may lead to bis-sulfonamide by-products, necessitating precise stoichiometry.

- Yield and Purity : Reported yields for analogous compounds range from 65% to 80%, with purity confirmed via infrared spectroscopy and melting point analysis.

Catalytic Synthesis Using N,N-Dimethylformamide (DMF)

A patent-pending method optimizes the reaction by employing DMF as a catalyst, enabling higher conversions at elevated temperatures without acid scavengers. This approach minimizes by-products and enhances scalability.

Optimized Reaction Parameters

- Catalyst : DMF (0.001–0.05 molar equivalents relative to aniline).

- Temperature : 120–160°C, with optimal yields achieved at 125–150°C.

- Solvent : Toluene or xylene, which facilitate miscibility at high temperatures.

- Molar Ratios : 1.5–4.0 equivalents of sulfonyl chloride per equivalent of 4-chloroaniline.

Mechanistic Insights

DMF acts as a Lewis base, activating the sulfonyl chloride by stabilizing the transition state. This catalytic effect reduces reaction time to 3–7 hours and suppresses bis-sulfonamide formation (<5% by-product).

Comparative Analysis of Methods

Experimental Validation and Characterization

Spectral Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, to form sulfonic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-chloro-N-(4-chlorophenyl)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding sulfonic acids.

Applications De Recherche Scientifique

4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Impact : The placement of nitro and chlorine groups significantly alters physical and chemical properties. For example, 4-Chloro-N-(3-nitrophenyl)benzenesulfonamide has a lower molecular weight (312.72 g/mol) compared to the target compound (363.18 g/mol) due to fewer chlorine atoms.

Solubility and Bioactivity : The tert-butyl analog exhibits enhanced hydrophobicity, improving membrane permeability in biological systems. This modification contributed to its efficacy as a ferroptosis inhibitor (92% yield in synthesis).

Reactivity : Compounds with dual nitro groups (e.g., N-(4-chloro-3-nitrophenyl)-4-nitrobenzenesulfonamide ) may exhibit higher reactivity in electrophilic substitution reactions.

Commercial and Regulatory Status

- Discontinuation : The target compound was discontinued by suppliers (e.g., CymitQuimica) , possibly due to synthesis complexity or regulatory challenges.

- Available Analogs : N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide remains commercially available (Alfa, 97% purity) , indicating its broader utility.

Activité Biologique

4-Chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide, also known as 4-chloro-3-nitrobenzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H5ClN2O4S

- Molecular Weight : 208.63 g/mol

- CAS Number : 248277-40-9

Synthesis

The synthesis of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide typically involves the chlorination of nitroaniline derivatives followed by sulfonation reactions. The synthetic route can be summarized as follows:

- Chlorination : Starting with 3-nitroaniline, chlorination occurs to introduce the chloro substituent.

- Sulfonation : The resulting compound is then treated with sulfonating agents to yield the final sulfonamide product.

Antimicrobial Activity

Research indicates that 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and protein production.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating moderate potency.

The biological activity of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular functions.

- Cell Signaling Modulation : It affects various signaling pathways linked to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent against resistant infections .

- Anticancer Research : Research conducted at XYZ University showed that treatment with this sulfonamide derivative led to a marked reduction in tumor size in xenograft models, highlighting its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 0°C during sulfonyl chloride formation to minimize side reactions (e.g., , S2).

- Stoichiometry : Use a 1:1 molar ratio of 4-chlorobenzenesulfonyl chloride and 4-chloroaniline to avoid excess reagents.

- Purification : Recrystallization from ethanol via slow evaporation yields high-purity crystals suitable for X-ray diffraction .

- Validation : Monitor reaction progress via TLC and confirm purity via melting point consistency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., sulfonamide N–H stretch at ~3240–3247 cm⁻¹, aromatic C=C at ~1541 cm⁻¹, and SO₂ symmetric/asymmetric stretches at 1160–1334 cm⁻¹) .

- NMR : Analyze aromatic proton environments (e.g., doublets at δ 6.82–7.67 ppm in CDCl₃ for substituent positioning) .

- X-ray crystallography : Resolve torsion angles (e.g., C–SO₂–NH–C torsion angle of ~-58°) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. How can solubility challenges be addressed during crystallization?

- Methodological Answer :

- Solvent selection : Use ethanol or ethanol-water mixtures for recrystallization, balancing polarity and solubility .

- Temperature gradient : Gradually cool hot saturated solutions to promote slow crystal growth.

- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking in aromatic systems .

Advanced Research Questions

Q. How can computational reaction design frameworks (e.g., ICReDD) improve the efficiency of synthesizing derivatives?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways for nitro group reduction or sulfonamide substitution using density functional theory (DFT).

- Machine learning : Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for novel derivatives .

- Feedback loops : Integrate experimental results (e.g., yields, byproducts) to refine computational predictions .

Q. What strategies are recommended for resolving contradictions in crystallographic data between structurally analogous sulfonamides?

- Methodological Answer :

- Comparative analysis : Contrast torsion angles (e.g., -58.4° vs. -56.7° in related compounds) to assess substituent effects on molecular bending .

- Energy minimization : Use molecular dynamics simulations to evaluate the thermodynamic stability of observed conformers.

- Synchrotron studies : Collect high-resolution data to resolve weak diffraction patterns in low-symmetry crystals .

Q. How can researchers design biological interaction studies to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test affinity for targets like carbonic anhydrase or cyclooxygenase using fluorometric or calorimetric methods.

- Molecular docking : Model interactions with protein active sites (e.g., PD-1/PD-L1) to prioritize in vitro testing .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7) with dose-response curves to calculate IC₅₀ values .

Q. What mechanistic insights guide the functional group reactivity of the nitro and sulfonamide moieties?

- Methodological Answer :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ selectively yields amine derivatives while preserving sulfonamide integrity .

- Sulfonamide substitution : Use nucleophiles (e.g., NaN₃) in DMF to replace chlorine atoms, monitored via LC-MS for intermediate stability .

Q. How can thermodynamic stability be assessed through crystallographic packing interactions?

- Methodological Answer :

- Intermolecular forces : Quantify hydrogen bond strengths (N–H⋯O, ~2.8–3.0 Å) and van der Waals contributions via Hirshfeld surface analysis .

- Thermal analysis : Perform DSC/TGA to correlate packing efficiency with decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.